molecular formula C14H16N2O3 B5555031 Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- CAS No. 113660-29-0

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-

Cat. No.: B5555031
CAS No.: 113660-29-0
M. Wt: 260.29 g/mol
InChI Key: BPMLWQYAKBSZTJ-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is a complex organic compound that features a piperidine ring and a benzoxazole moiety Piperidine is a six-membered heterocyclic amine, while benzoxazole is a bicyclic compound containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the acylation of piperidine with a benzoxazole derivative. One common method includes the reaction of piperidine with 2-oxo-3(2H)-benzoxazole acetic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidones.

    Reduction: The benzoxazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products

    Oxidation: Piperidones and benzoxazole derivatives.

    Reduction: Reduced benzoxazole compounds.

    Substitution: Various substituted piperidine and benzoxazole derivatives.

Scientific Research Applications

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidones and substituted piperidines.

    Benzoxazole derivatives: Including 2-aminobenzoxazole and benzoxazole carboxylic acids.

Uniqueness

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is unique due to the combination of the piperidine and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Piperidine derivatives, particularly those containing the benzoxazolone moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- , exploring its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can be characterized by its unique structure combining piperidine and benzoxazolone. The synthesis typically involves the reaction of piperidine with a benzoxazolone derivative, followed by acetylation. This structural configuration is crucial for its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzoxazolone exhibit significant anticancer properties. For instance, a study evaluated various 2(3H)-benzoxazolone derivatives against metastatic MDA-MB-231 breast cancer cell lines. The results showed that compounds containing piperidine substituents effectively reduced cell viability, demonstrating cytotoxic effects. The MTT assay revealed that certain derivatives had an IC50 value as low as 50 µM, indicating potent activity against cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. For example, TUNEL assays confirmed apoptotic activity in treated cells, suggesting that the presence of specific substituents on the benzoxazolone ring enhances this effect . Molecular docking studies further supported these findings, indicating favorable interactions between the compounds and target proteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer effects, piperidine derivatives have shown promising antimicrobial activities. A study reported that certain synthesized thiazole derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one compound showed a minimum inhibitory concentration (MIC) of 93.7 µg/mL against E. coli and P. aeruginosa, highlighting the potential of piperidine-containing compounds as antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineMIC/IC50 Value
AnticancerPiperidine DerivativeMDA-MB-231 Breast Cancer CellsIC50 = 50 µM
AntimicrobialThiazole DerivativeE. coli, P. aeruginosaMIC = 93.7 µg/mL
AntifungalThiazole DerivativeC. albicans, Aspergillus flavusMIC = 7.8 µg/mL

Case Study 1: Cytotoxic Effects on MDA-MB-231 Cells

In a controlled experiment, piperidine derivatives were tested for their ability to induce apoptosis in MDA-MB-231 cells. The study utilized both MTT assays and TUNEL assays to measure cell viability and apoptosis rates respectively. Results indicated that compounds with chlorine substituents at specific positions on the benzoxazolone ring exhibited enhanced cytotoxicity compared to others .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of synthesized piperidine derivatives against various bacterial strains. Compounds were screened for their MIC values, demonstrating significant activity against multiple pathogens including Staphylococcus aureus and Bacillus subtilis. The results confirmed that structural modifications in the piperidine ring could enhance antibacterial potency .

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(15-8-4-1-5-9-15)10-16-11-6-2-3-7-12(11)19-14(16)18/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMLWQYAKBSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349452
Record name Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113660-29-0
Record name Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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